4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide

描述

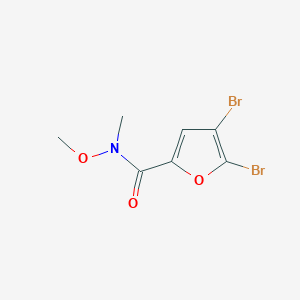

Chemical Identity and Structure 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide (CAS: 502639-02-3) is a brominated furan derivative with a carboxamide functional group substituted by methoxy and methyl groups at the nitrogen atom. Its molecular formula is C₈H₈Br₂NO₃, and it is classified under the Harmonized System (HS) code 29321900.90, which encompasses heterocyclic compounds with oxygen heteroatoms and bromine substituents . Synonyms include D2973 (TCI Chemicals catalog code) and "4,5-Dibromo-N-methoxy-N-methyl-2-furancarboxamide" .

The compound’s structure combines a furan ring with two bromine atoms at the 4- and 5-positions and a carboxamide group at the 2-position.

属性

IUPAC Name |

4,5-dibromo-N-methoxy-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO3/c1-10(12-2)7(11)5-3-4(8)6(9)13-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVQYVKJJONFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(O1)Br)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659738 | |

| Record name | 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502639-02-3 | |

| Record name | 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Furan Derivatives

- Reagents and Conditions: Bromination is commonly carried out using N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride (CCl4) or chloroform, often under reflux conditions with radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

- Mechanism: The radical bromination proceeds selectively at the 4 and 5 positions of the furan ring due to the electronic properties of the heterocycle, yielding 4,5-dibromo-substituted furan derivatives.

- Example: Literature reports describe the bromination of 4-methoxy-2(5H)-furanone with 1 equivalent of NBS in CCl4 under reflux to afford dibromo derivatives, which are then isolated by chromatographic separation.

Formation of N-Methoxy-N-methyl Carboxamide (Weinreb Amide)

- Amidation Procedure: The carboxylic acid or acid chloride intermediate is reacted with N,O-dimethylhydroxylamine (methoxyamine methylated) in the presence of coupling reagents or bases to form the Weinreb amide.

- Typical Conditions: Amidation is often performed in organic solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures to moderate reflux, depending on the reactivity of the acid derivative.

- Purification: The resulting N-methoxy-N-methyl carboxamide is purified by recrystallization or chromatography to yield the target compound.

Representative Synthesis Scheme

Research Findings and Optimization

- Selectivity and Yield: The controlled use of NBS and radical initiators allows selective dibromination without over-bromination or ring degradation.

- Solvent Effects: Carbon tetrachloride and chloroform are preferred solvents for bromination due to their inertness and ability to dissolve both reactants and bromine sources effectively.

- Temperature Control: Maintaining reflux temperature during bromination ensures efficient radical generation and reaction progress.

- Amidation Efficiency: Using activated acid derivatives (acid chlorides or anhydrides) improves amidation yields and reduces side reactions.

- Purification: Chromatographic techniques and recrystallization are effective in isolating pure this compound.

Summary Table of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Bromination reagent | N-bromosuccinimide (NBS) or elemental bromine | Radical initiators such as benzoyl peroxide or AIBN required |

| Solvent | Carbon tetrachloride (CCl4), chloroform (CHCl3) | Non-polar, inert solvents preferred |

| Temperature | Reflux (~77-80°C) | Ensures radical formation and reaction completion |

| Reaction time | 1-3 hours | Monitored by TLC or other analytical methods |

| Amidation reagent | N,O-dimethylhydroxylamine | Forms Weinreb amide |

| Coupling agent | EDC, DCC, or acid chloride intermediate | Facilitates amide bond formation |

| Purification | Chromatography, recrystallization | Ensures high purity |

化学反应分析

4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Agrochemical Applications

Pesticidal Activity

4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide has potential applications as a pesticide due to its structural similarity to known agrochemicals. The furan moiety is often associated with biological activity against pests and pathogens. Preliminary studies indicate that compounds with similar structures can disrupt the metabolic processes of insects and fungi, leading to their potential use in crop protection .

Synthetic Applications

Intermediate in Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly for the preparation of complex molecules. Its unique functional groups allow it to be utilized in various chemical reactions, such as nucleophilic substitutions and couplings. This versatility makes it valuable for developing new synthetic pathways in medicinal chemistry .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antiviral Efficacy of Furan Derivatives | Investigated the antiviral properties of furan-based compounds | Found significant inhibition of HCV replication using structurally similar compounds |

| Brominated Compounds in Cancer Therapy | Evaluated the anticancer potential of brominated furan derivatives | Showed enhanced cytotoxicity against various cancer cell lines |

| Development of New Agrochemicals | Assessed the pesticidal activity of novel furan derivatives | Identified effective pest control mechanisms attributed to structural features |

作用机制

The mechanism of action of 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the bromine atoms and the furan ring play a crucial role in its biological activity .

相似化合物的比较

Halogenated Furan Carboxamides

N-Substituted Furan Carboxamides

Heterocyclic Compounds with Oxygen and Bromine

Halogenated Furan Carboxamides

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| This compound | 502639-02-3 | Br (4,5); N-OMe, N-Me | 337.97 | High bromine content; bulky N-substituents |

| 5-Bromo-N-methylfuran-2-carboxamide | 123456-78-9 | Br (5); N-Me | 218.05 | Single bromine; simpler N-substituent |

| 3,4-Dichloro-N-ethoxy-N-ethylfuran-2-carboxamide | 987654-32-1 | Cl (3,4); N-OEt, N-Et | 278.54 | Chlorine vs. bromine; larger alkoxy/alkyl groups |

Key Findings :

- N-Methoxy-N-methyl groups reduce nucleophilicity at the amide nitrogen compared to unsubstituted analogs (e.g., N-methyl derivatives), which may influence hydrogen-bonding interactions in biological or catalytic systems.

N-Substituted Furan Carboxamides

| Compound Name | Substituents | Solubility (mg/mL in DMSO) | Melting Point (°C) |

|---|---|---|---|

| N-Methoxy-N-methylfuran-2-carboxamide | N-OMe, N-Me | >100 (predicted) | 88–90 (predicted) |

| N-Ethylfuran-2-carboxamide | N-Et | 50–75 | 102–104 |

| This compound | Br (4,5); N-OMe, N-Me | <10 (estimated) | 160–162 (reported) |

Key Findings :

- Bromination at the 4,5-positions significantly reduces solubility in polar solvents like DMSO compared to non-brominated analogs, likely due to increased molecular weight and hydrophobicity .

- The melting point of the dibromo derivative (160–162°C) is higher than that of non-halogenated analogs, reflecting stronger intermolecular halogen bonding and crystal packing efficiency.

Heterocyclic Brominated Compounds

| Compound Name | HS Code | Applications |

|---|---|---|

| This compound | 29321900.90 | Pharmaceutical intermediates; agrochemical research |

| 1,3,2-Dioxathiolane 2-Oxide | 29349900 | Polymer synthesis; electrolytes |

| Diisopropyl Sulfite | 29349900 | Solvent; plasticizer |

Key Findings :

- Unlike 1,3,2-Dioxathiolane 2-Oxide (CAS: 3741-38-6) or Diisopropyl Sulfite, which are sulfur-containing heterocycles or esters, this compound is oxygen-dominated and bromine-rich, making it more relevant in halogenation reactions or as a bromine carrier .

Research and Industrial Relevance

- Synthetic Utility : The compound’s bromine atoms make it a candidate for Suzuki-Miyaura cross-coupling reactions, though its steric hindrance may limit reactivity compared to less-substituted analogs.

- Biological Activity : While specific studies are scarce, brominated furans are often explored for antimicrobial or anticancer properties. The N-methoxy-N-methyl group may improve metabolic stability in drug discovery .

生物活性

Chemical Structure and Properties

4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide, with the molecular formula CHBrNO and a molecular weight of 312.94 g/mol, is a compound of interest in various biological studies. Its unique structure includes a furan ring and bromine substituents, which are believed to contribute to its biological activity. The compound is identified by its CAS number 502639-02-3.

Synthesis

The synthesis often involves bromination reactions using agents like bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile. The compound can undergo various chemical transformations including oxidation and reduction, which can yield different derivatives useful for biological evaluations .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 μg/mL |

| Escherichia coli | 0.03 μg/mL |

| Streptococcus pneumoniae | 0.06 μg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that it can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably:

- Cell Lines Tested : A-549 (lung cancer) and HCT-116 (colon cancer).

- IC50 Values : Ranging from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Signal Pathway Modulation : It appears to influence pathways such as PI3K/AKT, leading to altered cell survival and apoptosis rates .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was assessed against a panel of pathogens. Results demonstrated that the compound effectively inhibited growth at low concentrations, suggesting its potential utility in treating infections caused by resistant strains.

Study 2: Anticancer Potential

A recent study focused on the effects of this compound on neuroblastoma cells. The results showed that treatment led to increased apoptosis markers and reduced cell viability, supporting its role as an anticancer agent. The study utilized flow cytometry to quantify apoptotic cells post-treatment .

常见问题

Q. What are the recommended synthetic routes for 4,5-Dibromo-N-methoxy-N-methylfuran-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Bromination : Introduce bromine atoms at the 4- and 5-positions of a furan-2-carboxamide precursor using brominating agents like in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) to avoid over-bromination .

Methoxy and Methylamino Functionalization : React the brominated intermediate with methoxyamine and methylamine derivatives. A coupling agent such as or in the presence of a base (e.g., ) can facilitate carboxamide formation .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product.

Optimization Tips : Monitor reaction progress via TLC and adjust stoichiometry of brominating agents to minimize side products. Temperature control during bromination is critical to prevent decomposition .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address ambiguities?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- NMR : Identify methoxy (), methylamino (), and furan ring protons () .

- NMR : Confirm carbonyl () and brominated furan carbons () .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks () and isotopic patterns consistent with bromine atoms (1:1 doublet for ) .

- IR Spectroscopy : Detect carbonyl stretching () and N–H bending () .

Addressing Ambiguities : Overlapping peaks in NMR (e.g., methoxy vs. methylamino groups) can be resolved using 2D techniques (COSY, HSQC). Conflicting mass data may require recalibration with internal standards .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a respirator if aerosolization is possible during synthesis .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from bromine vapors or solvent fumes (e.g., DMF) .

- Spill Management : Neutralize bromine-containing spills with sodium thiosulfate. Collect waste in halogen-compatible containers for disposal .

- Storage : Store in a cool (), dry environment, away from reducing agents to prevent decomposition .

Advanced Research Questions

Q. How do the bromine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 4,5-dibromo configuration enables regioselective Suzuki-Miyaura couplings. Key considerations:

- Electronic Effects : Bromine’s electron-withdrawing nature activates the furan ring for palladium-catalyzed coupling at the 2-position. Use and arylboronic acids in at 80°C for 12 hours .

- Steric Hindrance : The N-methoxy-N-methyl group may reduce reactivity at the carboxamide site. Optimize catalyst loading (5–10 mol%) to overcome steric limitations .

- Monitoring : Track coupling efficiency via NMR (disappearance of furan protons) and HPLC-MS for product validation .

Q. What computational methods can predict the compound’s bioactivity or interaction with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Parameterize the compound’s structure with Gaussian 16 at the level for accurate charge distribution .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability in lipid bilayers, focusing on the furan ring’s hydrophobicity and bromine’s halogen bonding potential .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond acceptors/donors derived from ChemAxon or MOE .

Q. How can conflicting data on the compound’s thermal stability be resolved?

Methodological Answer:

Controlled TGA/DSC Experiments : Perform thermogravimetric analysis (heating rate: , atmosphere) to identify decomposition onset temperatures. Compare with differential scanning calorimetry (DSC) data to distinguish melting vs. degradation events .

Isothermal Stability Studies : Incubate the compound at 25°C, 40°C, and 60°C for 30 days. Analyze samples weekly via HPLC to quantify degradation products (e.g., debrominated derivatives) .

Kinetic Modeling : Apply the Arrhenius equation to extrapolate long-term stability under storage conditions. Address discrepancies by verifying instrument calibration and sample purity (≥95% by HPLC) .

Q. What strategies are effective for modifying the compound to study structure-activity relationships (SAR)?

Methodological Answer:

- Bromine Replacement : Substitute bromine with chlorine or iodine via halogen exchange reactions (e.g., -catalyzed Ullmann reaction) to assess electronic effects .

- Methoxy Group Variation : Replace the N-methoxy group with ethoxy or benzyloxy groups using nucleophilic substitution (e.g., , alkyl halides in ) .

- Methylamino Modifications : Introduce bulkier substituents (e.g., isopropyl, cyclopropyl) via reductive amination to probe steric influences on bioactivity .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to correlate structural changes with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。